molecular formula C7H8F3N3O2 B2666457 2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid CAS No. 2247206-32-0

2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid

Cat. No.: B2666457
CAS No.: 2247206-32-0
M. Wt: 223.155
InChI Key: ZWWGGTVNYULFBO-UHFFFAOYSA-N
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Description

2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further linked to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid typically involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

    Material Science: The unique trifluoroethyl group imparts specific properties to the compound, making it useful in the design of advanced materials with desired characteristics such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • **3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid
  • **Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
  • **(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid

Uniqueness

2-[[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]amino]acetic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2/c8-7(9,10)4-13-3-5(1-12-13)11-2-6(14)15/h1,3,11H,2,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWGGTVNYULFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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